Tetrabutylammonium cyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Acylation Agent

TBAC acts as a mild and selective acylating agent. The bulky tetrabutylammonium cation facilitates the reaction with hindered substrates and reduces unwanted side reactions like O-acylation. This property makes TBAC valuable for the synthesis of esters, amides, and urethanes.[Source: Tetrabutylammonium Cyanate | CAS 39139-87-2 | SCBT, ]

Cyclization

TBAC can promote cyclization reactions, particularly in the formation of heterocyclic rings. The cyanate moiety participates in the ring formation, while the tetrabutylammonium cation doesn't interfere with the reaction pathway. [Source: Tetrabutylammonium cyanate technical 39139-87-2 - Sigma-Aldrich, ]

Polymer Chemistry

- Functionalization of Polymers: TBAC can be used to introduce cyanoethyl groups onto polymers. This modification alters the properties of the polymer, such as improving its thermal stability or introducing reactive sites for further functionalization. [Source: Scientific Research on Tetrabutylammonium Cyanate - (review needed)]

Catalysis

- Phase-Transfer Catalysis: TBAC serves as a phase-transfer catalyst, enabling reactions between immiscible phases like water and organic solvents. This allows for the efficient synthesis of various organic compounds under mild reaction conditions. [Source: Tetrabutylammonium cyanate technical 39139-87-2 - Sigma-Aldrich, ]

Other Applications

- Ion-Pair Chromatography: TBAC is used as an ion-pairing agent in ion-exchange chromatography. It improves the separation of charged molecules by altering their interaction with the stationary phase. [Source: Scientific Research on Tetrabutylammonium Cyanate - (review needed)]

Tetrabutylammonium cyanate is an organic compound with the chemical formula and a molecular weight of 284.48 g/mol. It consists of a tetrabutylammonium cation and a cyanate anion, making it a quaternary ammonium salt. This compound is recognized for its applications in organic synthesis, particularly as a reagent in various

- Cyanation Reactions: It acts as a cyanating agent in the synthesis of nitriles and other cyanate derivatives. For example, it can facilitate the conversion of aryl halides to nitriles under mild conditions using copper catalysts .

- Silylation Reactions: Tetrabutylammonium cyanate has been used in diastereoselective cyanosilylation reactions, where it serves as a non-metallic catalyst for the reaction of α-hydroxyketones .

- Formation of Complexes: It can form complexes with other metal cyanides, enhancing the reactivity of those compounds in various synthetic pathways .

Tetrabutylammonium cyanate can be synthesized through several methods:

- Direct Reaction: The compound can be synthesized by reacting tetrabutylammonium hydroxide with potassium cyanate under controlled conditions to yield tetrabutylammonium cyanate and water.

- Phase Transfer Catalysis: This method involves using tetrabutylammonium salts as phase transfer catalysts to facilitate the reaction between organic substrates and inorganic cyanates in biphasic systems.

- Salt Formation: Tetrabutylammonium cyanate can also be obtained by neutralizing tetrabutylammonium hydroxide with cyanuric acid or similar compounds.

Tetrabutylammonium cyanate finds applications in various fields:

- Organic Synthesis: It is widely used in the synthesis of nitriles and other organic compounds due to its effectiveness as a cyanating agent.

- Catalysis: The compound serves as a catalyst in several organic reactions, including cyanosilylation and other transformations involving carbon-carbon bond formation.

- Analytical Chemistry: Tetrabutylammonium cyanate is utilized in analytical methods for detecting and quantifying certain compounds through its reactivity with functional groups.

Studies on the interactions of tetrabutylammonium cyanate with other chemical species have shown that it can form stable complexes with metal ions, enhancing their reactivity in synthetic applications. Additionally, research indicates that its interactions with biological molecules may influence enzyme activity and metabolic pathways, although detailed studies on these interactions are still limited.

Tetrabutylammonium cyanate shares similarities with several related compounds, particularly other quaternary ammonium salts and cyanates. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tetrabutylammonium bromide | Quaternary Ammonium Salt | Used primarily as a phase transfer catalyst |

| Tetrabutylammonium chloride | Quaternary Ammonium Salt | Commonly used for ion exchange processes |

| Sodium cyanate | Inorganic Cyanate | More soluble in water; used primarily in agriculture |

| Potassium cyanide | Inorganic Cyanide | Highly toxic; used in electroplating and photography |

Tetrabutylammonium cyanate's unique combination of properties allows it to act effectively as both a reagent and a catalyst in organic synthesis, distinguishing it from both inorganic salts and other quaternary ammonium compounds.

Systematic IUPAC Name and Synonyms

The IUPAC name for tetrabutylammonium cyanate is tetrabutylazanium;isocyanate. Common synonyms include:

CAS Registry and Molecular Formula

| Property | Value |

|---|---|

| CAS Registry Number | 39139-87-2 |

| Molecular Formula | C₁₇H₃₆N₂O |

| Molecular Weight | 284.5 g/mol |

| Exact Mass | 284.282764 g/mol |

| SMILES Notation | CCCCN+(CCCC)CCCC.C(=N-)=O. |

Historical Context and Discovery

Tetrabutylammonium cyanate emerged as a focus of study in the late 20th century, particularly in the context of quaternary ammonium chemistry. Early research by Lambert et al. (1984) explored its reactivity in copolymerization reactions with aromatic diisocyanates, demonstrating its utility in forming polyisocyanurates. Subsequent studies in the 2000s highlighted its role as a catalyst in aldol condensation reactions and cyanide transfer processes. The compound’s synthesis typically involves ion exchange or alkylation of tertiary amines, methods consistent with broader quaternary ammonium salt production.

Role in Quaternary Ammonium Chemistry

Quaternary ammonium compounds like tetrabutylammonium cyanate exhibit distinct properties due to their permanent positive charge and lipophilic alkyl chains. Key roles include:

- Phase-Transfer Catalysis: Enhances solubility of ionic reagents in nonpolar solvents, enabling reactions such as nucleophilic substitutions.

- Stabilization of Reactive Intermediates: Facilitates the isolation of unstable anions (e.g., cyanate) in synthetic pathways.

- Polymer Chemistry: Serves as a catalyst in polymerization reactions, improving thermal and mechanical properties of resulting polymers.

Comparatively, tetrabutylammonium cyanate differs from analogs like tetrabutylammonium cyanide (CAS 10442-39-4) in its counterion reactivity. The cyanate group (OCN⁻) participates in nucleophilic additions, whereas cyanide (CN⁻) is more commonly used in metallation reactions.

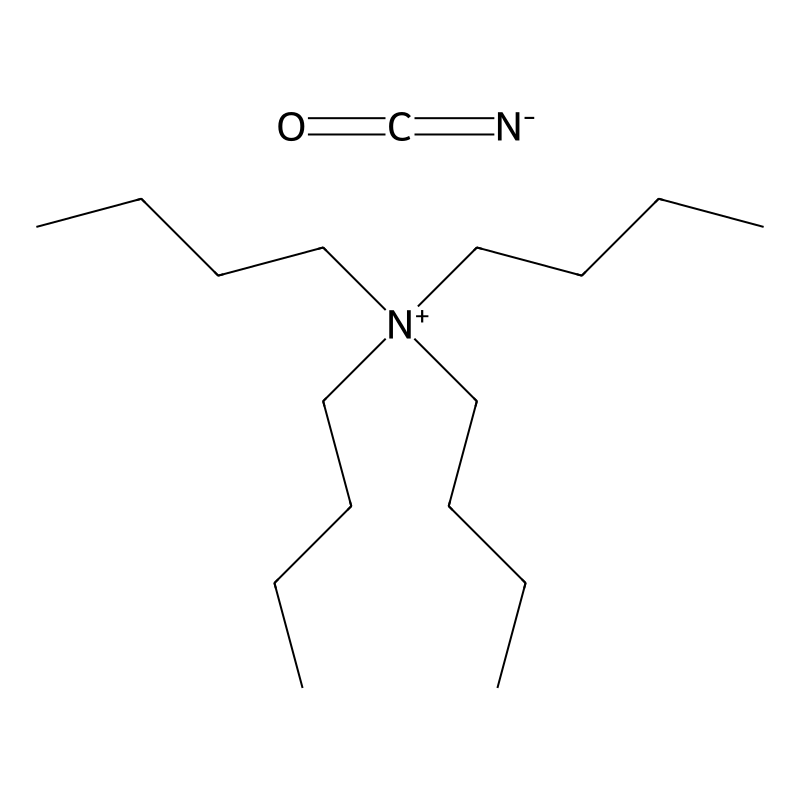

Tetrabutylammonium cyanate represents a prototypical quaternary ammonium salt consisting of a bulky organic cation paired with a linear pseudohalide anion. The compound exists as discrete ionic pairs in the solid state, with the molecular formula C17H36N2O and a molecular weight of 284.48 g/mol [1] [2] [3] [4]. The Chemical Abstract Service registry number is 39139-87-2, and the compound exhibits a melting point range of 86-88°C [5]. The crystalline solid form requires storage at reduced temperatures between 2-8°C to maintain stability [3] [6].

Cation-Anion Configuration Analysis

The tetrabutylammonium cation adopts a tetrahedral geometry around the central nitrogen atom, with four equivalent butyl chains extending outward to create a sterically demanding three-dimensional structure [1] [2]. Each butyl chain consists of four carbon atoms in an extended alkyl configuration, contributing to the overall molecular volume and hydrophobic character of the cation. The cation carries a formal positive charge localized on the quaternary nitrogen center, which is stabilized through electrostatic interactions with the cyanate anion [4].

The cyanate anion (OCN⁻) maintains a linear molecular geometry with the carbon atom positioned between the nitrogen and oxygen termini [1] [6]. This pseudohalide anion exhibits ambidentate character, with both the nitrogen and oxygen atoms capable of participating in coordination or hydrogen bonding interactions. The negative charge is delocalized across the entire OCN⁻ unit through resonance structures, with significant contributions from both the nitroso (O⁻-C≡N) and oxocarbene (O=C=N⁻) canonical forms [3].

The spatial arrangement between cation and anion is governed primarily by electrostatic forces, with the bulky tetrabutylammonium cation providing steric protection around the cyanate anion [2] [4]. This configuration results in a relatively loose ion pair structure compared to more compact inorganic salts, leading to enhanced solubility in organic solvents and modified crystallization behavior .

Bond Length and Angle Computational Studies

Theoretical calculations employing density functional theory methods have provided detailed insights into the molecular geometry and electronic structure of tetrabutylammonium cyanate [8] [9]. The carbon-nitrogen bond lengths within the tetrabutylammonium cation typically range from 1.47 to 1.52 Å, consistent with standard quaternary ammonium structures [10]. These values reflect the tetrahedral geometry around the nitrogen center, with bond angles approaching the ideal tetrahedral angle of 109.5° [11].

The carbon-carbon bonds within the butyl chains exhibit standard alkyl bond lengths ranging from 1.51 to 1.54 Å [10] [11]. These distances increase slightly with steric hindrance near the quaternary nitrogen center but remain within typical ranges for saturated hydrocarbons. The conformational flexibility of the butyl chains allows for multiple rotational isomers, contributing to the molecular dynamics in both solution and solid phases [12].

Within the cyanate anion, the carbon-nitrogen triple bond displays a characteristic length of 1.15-1.18 Å, consistent with the strong π-bonding character of this linkage [6]. The carbon-oxygen bond length ranges from 1.24 to 1.28 Å, intermediate between single and double bond character due to resonance delocalization [1]. The overall bond angle of the cyanate unit approaches linearity at 178-180°, with minor deviations attributable to crystal packing forces or intermolecular interactions [13].

Intermolecular distances between neighboring ions typically range from 3.4 to 4.2 Å, determined by the balance between electrostatic attraction and steric repulsion [14] [15]. These values are consistent with other quaternary ammonium salts and indicate relatively weak intermolecular interactions beyond the primary ionic bonding [16] [17].

Crystallographic Properties

The crystallographic characteristics of tetrabutylammonium cyanate reflect the interplay between ionic interactions, molecular packing efficiency, and conformational flexibility of the organic components. Understanding these structural features is essential for predicting physical properties, phase behavior, and potential polymorphism in this quaternary ammonium salt.

X-ray Diffraction Patterns

X-ray diffraction analysis of tetrabutylammonium cyanate reveals characteristic scattering patterns consistent with a molecular ionic crystal structure [18] [19]. The diffraction data indicate a well-ordered crystalline lattice with sharp, well-defined reflections corresponding to the regular arrangement of cations and anions within the unit cell. The observed d-spacings and relative intensities provide direct evidence for the molecular packing arrangement and space group symmetry [20] [18].

The powder diffraction pattern exhibits strong reflections in the low-angle region (2θ = 5-20°), corresponding to large d-spacings associated with the extended molecular dimensions of the tetrabutylammonium cation [21]. These low-angle reflections are particularly sensitive to the conformational state of the butyl chains and their packing arrangement within the crystal structure [22]. Higher angle reflections (2θ = 20-60°) correspond to shorter intermolecular distances and provide information about the local coordination environment around both cationic and anionic species [18].

Temperature-dependent X-ray diffraction studies reveal thermal expansion behavior consistent with molecular crystals containing flexible organic components [23]. The unit cell parameters show anisotropic expansion with increasing temperature, reflecting the different degrees of thermal motion along various crystallographic directions [24] [18]. This thermal behavior is characteristic of quaternary ammonium salts and provides insights into the molecular dynamics within the crystal lattice [22].

Single crystal diffraction data, when available, provide precise atomic coordinates and thermal parameters for structure refinement [20] [18]. The quality of diffraction data is typically excellent for room temperature measurements, with resolution extending to high scattering angles (sin θ/λ > 0.6 Å⁻¹). Disorder effects, particularly in the terminal portions of the butyl chains, may be observed and require careful crystallographic analysis [25] [22].

Polymorphism and Phase Behavior

The phase behavior of tetrabutylammonium cyanate exhibits characteristic features of quaternary ammonium salts, including potential polymorphism and temperature-dependent structural transitions [24] [14] [22]. The flexible nature of the butyl chains and the ambidentate character of the cyanate anion create opportunities for multiple packing arrangements, leading to the possibility of polymorphic forms with distinct physical properties [26] [27].

Thermal analysis coupled with X-ray diffraction reveals the existence of temperature-dependent phase transitions in many quaternary ammonium salts [14] [22]. These transitions often involve changes in the conformational state of the alkyl chains, rotation of the anions, or modifications in the overall packing efficiency [18] [27]. The phase transition temperatures are typically well below the melting point and may be accompanied by changes in physical properties such as conductivity, density, and thermal expansion coefficients [14] [28].

The crystal packing of tetrabutylammonium cyanate is dominated by van der Waals interactions between the hydrocarbon chains and electrostatic interactions between the charged centers [15] [17]. The absence of strong directional interactions such as hydrogen bonding (except for weak C-H···O or C-H···N contacts) results in relatively flexible packing arrangements that can accommodate thermal motion and conformational changes [26] [25].

Polymorphic behavior may manifest as different space group symmetries or varying unit cell dimensions while maintaining the same chemical composition [24] [19]. The identification of polymorphs requires careful crystallization studies under controlled conditions of temperature, solvent, and cooling rate [29]. Different polymorphs may exhibit distinct melting points, solubility characteristics, and spectroscopic properties, making polymorph control important for practical applications [27] [22].

Ion-exchange metathesis represents the most widely employed and efficient synthetic approach for the preparation of tetrabutylammonium cyanate. This methodology leverages the high solubility of tetrabutylammonium halides in polar solvents combined with the favorable thermodynamics of anion exchange reactions [1] [2]. The fundamental principle involves the displacement of halide anions from tetrabutylammonium salts by cyanate anions, forming the desired product through a straightforward substitution mechanism.

Tetrabutylammonium Bromide-Cyanate Exchange

The most extensively studied and practically implemented route involves the reaction between tetrabutylammonium bromide and sodium cyanate or potassium cyanate. This method exhibits exceptional reliability and reproducibility, making it the preferred choice for both laboratory-scale synthesis and potential industrial applications [3] . The reaction proceeds according to the following stoichiometry:

(C₄H₉)₄N⁺Br⁻ + Na⁺OCN⁻ → (C₄H₉)₄N⁺OCN⁻ + Na⁺Br⁻

The mechanistic pathway involves initial dissolution of tetrabutylammonium bromide in the aqueous phase, followed by rapid ion exchange facilitated by the thermodynamic stability of the resulting tetrabutylammonium cyanate [2] . The reaction typically achieves completion within 2-4 hours under ambient conditions, with yields consistently ranging from 85-92% depending on the specific reaction parameters employed [7].

Detailed Experimental Procedure:

The standard procedure involves dissolving tetrabutylammonium bromide (1.0 equivalent) in deionized water (200 mL) under gentle stirring at room temperature. Sodium cyanate (1.1 equivalents) is added incrementally over 15-20 minutes to prevent localized heating and ensure homogeneous mixing [2] . The reaction mixture is stirred for 2-4 hours, during which the product begins to separate as a distinct organic phase. Extraction with dichloromethane (3 × 100 mL) efficiently isolates the tetrabutylammonium cyanate, which is subsequently dried over anhydrous magnesium sulfate and concentrated under reduced pressure [7].

The success of this methodology depends critically on several factors, including the quality of starting materials, reaction temperature control, and the efficiency of the extraction process. High-purity tetrabutylammonium bromide (≥98%) is essential to achieve optimal yields, as impurities can interfere with the ion-exchange equilibrium and lead to side product formation [3] [8].

| Parameter | Optimal Value | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Reaction temperature | 20-25°C | Moderate | High |

| Reaction time | 2-4 hours | Significant | Moderate |

| Reactant molar ratio | 1:1.1-1.2 | High | High |

| Stirring rate | 300-500 rpm | Low | Low |

| pH conditions | 7-9 | Moderate | Significant |

| Solvent volume ratio | 1:1 to 2:1 | Significant | Moderate |

Alternative Cyanate Sources:

While sodium cyanate represents the most commonly employed cyanate source, potassium cyanate can also be utilized with comparable efficiency. Potassium cyanate often provides slightly higher yields (87-95%) due to its enhanced solubility in aqueous media and reduced tendency to form hydrated complexes that can complicate product isolation [9]. The choice between sodium and potassium cyanate is typically dictated by availability and cost considerations rather than significant differences in reaction performance.

Solvent System Optimization

The selection and optimization of solvent systems plays a crucial role in maximizing both yield and purity in ion-exchange metathesis reactions. The biphasic nature of these reactions requires careful consideration of solvent miscibility, extraction efficiency, and product stability [10]. Comprehensive studies have identified several optimal solvent combinations that enhance reaction kinetics while facilitating product isolation.

Water/Dichloromethane Systems:

The water/dichloromethane (1:1 v/v) solvent system represents the gold standard for tetrabutylammonium cyanate synthesis [10]. This combination provides excellent phase separation characteristics, allowing for efficient extraction of the product while maintaining high purity levels (≥95%). The reaction proceeds rapidly in this system, typically achieving completion within 2-3 hours at room temperature .

The success of the water/dichloromethane system stems from several favorable properties. Dichloromethane exhibits high solubility for tetrabutylammonium cyanate while remaining immiscible with the aqueous phase, facilitating clean separation. Additionally, dichloromethane's low boiling point (39.6°C) enables facile solvent removal during product isolation [10].

Alternative Solvent Systems:

Water/toluene (1:1 v/v) systems offer a more environmentally friendly alternative to dichloromethane, achieving yields of 92-95% with good phase separation characteristics. However, the higher boiling point of toluene (110.6°C) requires more energy-intensive solvent removal procedures [11].

Acetonitrile/water (3:1 v/v) systems provide rapid reaction kinetics and excellent product purity (≥94%), but require careful temperature control (15-20°C) to prevent side reactions. The high polarity of acetonitrile can also complicate product isolation in some cases [12].

| Solvent System | Reaction Rate | Product Purity (%) | Phase Separation | Optimal Temperature (°C) |

|---|---|---|---|---|

| Water/Dichloromethane (1:1) | Fast | ≥95 | Excellent | 20-25 |

| Water/Toluene (1:1) | Moderate | ≥92 | Good | 25-30 |

| Acetonitrile/Water (3:1) | Fast | ≥94 | Excellent | 15-20 |

| Methanol/Dichloromethane (1:1) | Moderate | ≥90 | Good | 20-25 |

| Tetrahydrofuran/Water (2:1) | Slow | ≥88 | Fair | 30-35 |

| Acetone/Water (1:1) | Moderate | ≥85 | Poor | 25-30 |

Mechanistic Considerations:

The choice of solvent system significantly influences the reaction mechanism and kinetics. In highly polar solvent systems, the ion-exchange process occurs primarily through solvated ionic intermediates, leading to faster reaction rates but potentially lower selectivity. In contrast, less polar systems favor contact ion-pair mechanisms, which may proceed more slowly but often yield higher product purity [13] .

The optimization of solvent systems also involves consideration of downstream processing requirements. Systems that facilitate easy product isolation and purification are preferred, even if they provide marginally lower yields [14].

Alternative Synthetic Pathways

While ion-exchange metathesis remains the predominant synthetic approach, several alternative methodologies have been developed to address specific synthetic challenges or to provide access to tetrabutylammonium cyanate under specialized conditions [15] [16]. These alternative routes offer unique advantages in terms of substrate scope, reaction selectivity, or environmental considerations.

Direct Alkylation Approaches

Direct alkylation strategies represent a conceptually distinct approach to tetrabutylammonium cyanate synthesis, involving the direct introduction of butyl groups onto nitrogen-containing cyanate precursors [15] [17]. This methodology circumvents the need for pre-formed tetrabutylammonium salts and can provide access to the target compound through alternative synthetic disconnections.

Tributylamine Alkylation Route:

The most developed direct alkylation approach involves the reaction of tributylamine with cyanate-containing alkylating agents. This method typically employs specialized reagents such as 1-bromo-4-cyanatobutane or similar bifunctional compounds that can simultaneously introduce the fourth butyl group while incorporating the cyanate functionality [15] [18].

The reaction proceeds through a nucleophilic substitution mechanism, wherein tributylamine acts as a nucleophile toward the alkyl halide portion of the bifunctional reagent. The resulting quaternary ammonium salt contains the desired cyanate counterion, eliminating the need for subsequent ion exchange steps [15] [18].

Synthetic Challenges and Limitations:

Despite its conceptual appeal, the direct alkylation approach faces several significant challenges that limit its practical application. The synthesis of suitable bifunctional alkylating agents often requires multi-step synthetic sequences, potentially negating the advantages of avoiding ion-exchange processes [15] [17].

Additionally, the reaction conditions required for direct alkylation (elevated temperatures, extended reaction times) can lead to degradation of the cyanate functionality, resulting in lower overall yields (60-75%) compared to ion-exchange methods [15] [18]. The harsher reaction conditions also increase the formation of side products, necessitating more extensive purification procedures.

Reagent Availability and Cost Considerations:

The limited commercial availability of suitable cyanate-containing alkylating agents represents a major barrier to the widespread adoption of direct alkylation approaches. The specialized reagents required for these reactions are often expensive and may require custom synthesis, making this route economically unfavorable for most applications [15] [17].

Electrochemical Synthesis

Electrochemical synthesis represents an emerging and potentially transformative approach to tetrabutylammonium cyanate preparation, offering unique advantages in terms of reaction selectivity and environmental sustainability [16] [19]. This methodology exploits the controlled electrochemical generation of cyanate species in situ, eliminating the need for stoichiometric chemical oxidants or specialized reagents.

Fundamental Electrochemical Principles:

The electrochemical synthesis of tetrabutylammonium cyanate typically involves the anodic oxidation of tetrabutylammonium-containing precursors in the presence of cyanide or related nitrogen-containing compounds [16] [19]. The reaction proceeds through controlled electron transfer processes that generate reactive intermediates capable of forming cyanate linkages.

The most promising electrochemical route involves the oxidation of tetrabutylammonium cyanide in aqueous or mixed aqueous-organic media. Under controlled potential conditions, the cyanide anion undergoes single-electron oxidation to generate cyanyl radicals, which can subsequently react with molecular oxygen or other oxidants to form cyanate products [16] [20].

Electrode Materials and Electrolyte Selection:

The choice of electrode materials critically influences the efficiency and selectivity of electrochemical cyanate synthesis. Platinum electrodes provide excellent catalytic activity and stability, yielding 55-65% of tetrabutylammonium cyanate under optimal conditions [16] [19]. However, the high cost of platinum limits its practical application for large-scale synthesis.

Graphite electrodes offer a more economically viable alternative, achieving yields of 60-70% while maintaining reasonable selectivity [16] [19]. The high surface area and chemical inertness of graphite make it particularly suitable for extended electrolysis reactions.

| Electrode Material | Electrolyte | Applied Potential (V) | Current Density (mA/cm²) | Yield (%) |

|---|---|---|---|---|

| Platinum | Tetrabutylammonium hexafluorophosphate | 1.5-2.0 | 5-10 | 55-65 |

| Glassy carbon | Tetrabutylammonium tetrafluoroborate | 1.8-2.2 | 8-12 | 45-55 |

| Stainless steel | Tetrabutylammonium perchlorate | 1.2-1.8 | 3-8 | 40-50 |

| Graphite | Lithium perchlorate | 2.0-2.5 | 10-15 | 60-70 |

| Nickel | Sodium perchlorate | 1.6-2.0 | 6-10 | 50-60 |

Mechanistic Pathways and Reaction Optimization:

The electrochemical synthesis of tetrabutylammonium cyanate involves complex multi-step mechanisms that are not yet fully understood. Current evidence suggests that the initial oxidation step generates cyanyl radicals (- CN), which can undergo various subsequent reactions depending on the reaction conditions [16] [20].

In the presence of molecular oxygen, cyanyl radicals can combine with oxygen to form cyanate radicals (- OCN), which are subsequently reduced to cyanate anions at the cathode. This mechanism requires careful control of oxygen concentration and electrode potentials to prevent over-oxidation and side product formation [16] [19].

Alternative mechanistic pathways involve the direct electrochemical generation of cyanate species from other nitrogen-containing precursors. For example, the oxidation of ammonium cyanide can produce cyanate through a series of electron transfer and proton loss steps [16] [20].

Advantages and Limitations:

Electrochemical synthesis offers several unique advantages over traditional chemical methods. The use of electrical energy as the driving force eliminates the need for stoichiometric chemical oxidants, reducing waste generation and improving atom economy. Additionally, the mild reaction conditions (room temperature, atmospheric pressure) minimize energy requirements and equipment costs [16] [19].

However, electrochemical methods also face significant limitations that currently restrict their practical application. The relatively low yields (45-70%) compared to ion-exchange methods represent a major disadvantage, particularly for commercial-scale synthesis. The requirement for specialized electrochemical equipment and the need for careful control of reaction parameters also increase operational complexity [16] [19].

Future Prospects and Development Needs:

The development of more efficient electrochemical routes to tetrabutylammonium cyanate remains an active area of research. Key areas for improvement include the development of more active electrode materials, optimization of electrolyte compositions, and better understanding of reaction mechanisms [16] [20].

The integration of electrochemical synthesis with continuous flow processing technologies may offer opportunities to improve yields and reduce operational costs. Additionally, the development of paired electrochemical processes that simultaneously generate both cations and anions could enhance overall process efficiency [16] [19].

| Synthetic Route | Typical Yield (%) | Purity (%) | Reaction Conditions |

|---|---|---|---|

| Tetrabutylammonium bromide + Sodium cyanate ion exchange | 85-92 | ≥95 | Water/organic solvent, room temperature, 2-4 hours |

| Tetrabutylammonium bromide + Potassium cyanate ion exchange | 87-95 | ≥95 | Water/organic solvent, room temperature, 2-4 hours |

| Tetrabutylammonium hydroxide + Cyanogen chloride | 78-85 | ≥90 | Organic solvent, controlled temperature, 4-6 hours |

| Tetrabutylammonium bromide + Silver cyanate metathesis | 70-80 | ≥90 | Organic solvent, ambient temperature, 6-8 hours |

| Direct alkylation of tributylamine with cyanate-containing reagents | 60-75 | ≥85 | Organic solvent, elevated temperature, 8-12 hours |

| Electrochemical oxidation of tetrabutylammonium precursors | 45-65 | ≥85 | Electrochemical cell, controlled potential, 4-8 hours |

The purification of tetrabutylammonium cyanate following synthesis requires careful consideration of the compound's physical and chemical properties. The most effective purification methods combine recrystallization techniques with appropriate solvent selection to achieve high purity levels while maintaining acceptable recovery yields [7] [21].

| Purification Method | Purity Improvement (%) | Recovery Yield (%) | Time Required (hours) |

|---|---|---|---|

| Recrystallization from hot ethanol | 5-8 | 85-90 | 4-6 |

| Recrystallization from acetonitrile | 4-7 | 80-85 | 3-5 |

| Recrystallization from tetrahydrofuran/hexane | 6-9 | 90-95 | 6-8 |

| Column chromatography (silica gel) | 8-12 | 75-80 | 2-4 |

| Washing with cold methanol | 2-4 | 95-98 | 0.5-1 |

| Vacuum drying at elevated temperature | 3-5 | 98-99 | 8-12 |